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Compound of Interest

Compound Name: Oxytocin, glu(4)-

Cat. No.: B3061084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

oxytocin analogs, with a specific focus on modifications at the glutamine-4 position, particularly

the substitution with glutamic acid ([Glu⁴]Oxytocin). While comprehensive quantitative data for

a series of [Glu⁴]Oxytocin analogs remains limited in publicly accessible literature, this

document synthesizes available information on the significance of position 4 for receptor

binding and functional activity. It also provides detailed experimental protocols and visual

workflows relevant to the study of these peptides.

Introduction to Oxytocin and the Significance of
Position 4
Oxytocin is a nonapeptide neurohormone with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-

Gly-NH₂. It plays a crucial role in a variety of physiological processes, including uterine

contractions during labor, lactation, and complex social behaviors. The biological effects of

oxytocin are mediated by its interaction with the oxytocin receptor (OTR), a class A G-protein

coupled receptor (GPCR). The OTR is primarily coupled to Gαq/11 proteins, which activate the

phospholipase C (PLC) signaling cascade.

The structure of oxytocin, particularly its 20-membered disulfide-bridged ring, is essential for its

biological activity. The glutamine residue at position 4 (Gln⁴) is located within this ring and is

involved in a β-turn conformation, which is crucial for receptor recognition and binding.
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Modifications at this position can significantly impact the peptide's affinity for the OTR and its

intrinsic efficacy. The substitution of the neutral Gln⁴ with the negatively charged glutamic acid

(Glu) is of particular interest for understanding the role of charge and hydrogen bonding at this

position in receptor interaction.

Quantitative Structure-Activity Relationship Data
A comprehensive quantitative dataset for a series of [Glu⁴]Oxytocin analogs is not readily

available in the current literature. However, by compiling data from various studies on other

position 4-substituted oxytocin analogs, a partial structure-activity relationship can be inferred.

The following tables summarize the available quantitative and semi-quantitative data.

Table 1: Binding Affinity (Kᵢ) of Oxytocin Analogs at the Human Oxytocin Receptor
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Table 2: Functional Activity (EC₅₀ / Relative Activity) of Oxytocin Analogs
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Compound Assay Type Cell Line Activity Reference(s)

Oxytocin
Calcium

Mobilization
USMC EC₅₀ = 0.48 nM [1]

Oxytocin Hyperplasia USMC EC₅₀ = 5.47 nM [1]

[Asn⁴]Oxytocin TGF-α Shedding
~35% of

Oxytocin activity

[Ser⁴]Oxytocin TGF-α Shedding
~8% of Oxytocin

activity

[Phe⁴]Oxytocin Uterotonic
Isolated Rat

Uterus

Drastic reduction

in affinity and

intrinsic activity

[3]

[Leu⁴]Oxytocin Uterotonic
Isolated Rat

Uterus

Drastic reduction

in affinity and

intrinsic activity

[3]

[Glu⁴]Oxytocin
Data not

available

Analysis of SAR at Position 4:

The available data, although incomplete for [Glu⁴]Oxytocin, suggests that the side chain at

position 4 is highly sensitive to modification.

Hydrogen Bonding and Electronic Effects: The significant drop in activity upon replacement

of the Gln⁴ amide with a tetrazole group suggests that hydrogen bonding and the electronic

properties of the side chain are critical for receptor interaction.

Steric Bulk: The drastic reduction in activity with bulky hydrophobic residues like

Phenylalanine and Leucine at position 4 indicates that there are steric constraints within the

receptor's binding pocket at this position.[3]

Polarity and Chain Length: The reduced activity of [Asn⁴]Oxytocin and [Ser⁴]Oxytocin

compared to the native peptide suggests that the specific length and hydrogen bonding

capabilities of the glutamine side chain are optimal for activity.
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Oxytocin Receptor Signaling Pathways
Activation of the oxytocin receptor initiates a cascade of intracellular events. The primary

pathway involves the activation of Gαq/11, leading to the stimulation of Phospholipase C

(PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-

trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic

reticulum, triggering the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺

and the activation of Protein Kinase C (PKC) by DAG lead to various cellular responses,

including smooth muscle contraction and the activation of the Mitogen-Activated Protein Kinase

(MAPK) pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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